The antiarrhythmic properties of propafenone are primarily attributed to its action on sodium channels, which is a characteristic of class 1 antiarrhythmic drugs. Both (R)- and (S)-enantiomers of propafenone have been shown to exert equal effects on sodium channel-dependent antiarrhythmic class 1 activity. However, they differ in their β-blocking actions, with the (S)-enantiomer having a more pronounced effect1. Propafenone also affects the membrane currents of rabbit sino-atrial node cells by decreasing the heart rate and action potential amplitude, and by prolonging the action potential duration2. Additionally, propafenone and its metabolites have been found to preferentially inhibit the repolarizing K+ current (IKr) in rabbit ventricular myocytes, which may contribute to its anti- and proarrhythmic activity4.
Propafenone is primarily used in the treatment of cardiac arrhythmias. It has been successful in suppressing ventricular arrhythmias and preventing tachycardias in patients with Wolff-Parkinson-White (WPW) syndrome6. The drug's ability to prolong the effective refractory period and increase the ventricular fibrillation threshold suggests that it can be beneficial in managing ischemic heart disease-related arrhythmias5.
The pharmacokinetics of propafenone is influenced by its stereoselective metabolism, which involves cytochrome P450IID6. An interaction between the (R)- and (S)-enantiomers has been observed, with the (R)-enantiomer being a more potent inhibitor of the 5-hydroxylation metabolic pathway. This interaction may have therapeutic implications, especially considering the β-blocking properties are predominantly associated with the (S)-enantiomer3.
The distinct effects of the (R)- and (S)-enantiomers of propafenone on β-blocking activity suggest the possibility of developing more specific antiarrhythmic therapies. Using optically pure (R)-propafenone hydrochloride could potentially reduce β-blocking side effects while maintaining the desired antiarrhythmic class 1 activity1.
Propafenone's multiple modes of action include not only sodium channel inhibition but also β-adrenoceptor blocking and weak calcium antagonism. These combined effects contribute to the lengthening of action potential duration and effective refractory period in both atrial and ventricular tissues, which are clinically significant in managing arrhythmias7.
CAS No.: 6358-22-1
CAS No.: 3019-74-7
CAS No.: 1976-85-8
CAS No.: 23656-67-9
CAS No.: 73477-63-1
CAS No.: 27776-01-8